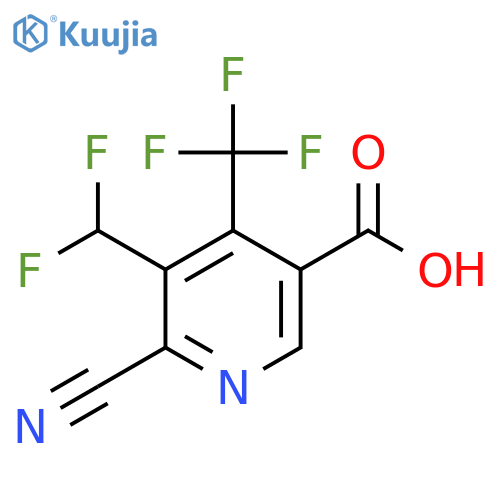

Cas no 1805578-56-6 (2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid)

1805578-56-6 structure

商品名:2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid

CAS番号:1805578-56-6

MF:C9H3F5N2O2

メガワット:266.124339342117

CID:4880264

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid

-

- インチ: 1S/C9H3F5N2O2/c10-7(11)5-4(1-15)16-2-3(8(17)18)6(5)9(12,13)14/h2,7H,(H,17,18)

- InChIKey: PUTPEVMYFOLNPJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=CN=C(C#N)C=1C(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 375

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 74

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029038151-250mg |

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |

1805578-56-6 | 95% | 250mg |

$931.00 | 2022-04-01 | |

| Alichem | A029038151-1g |

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |

1805578-56-6 | 95% | 1g |

$2,866.05 | 2022-04-01 | |

| Alichem | A029038151-500mg |

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |

1805578-56-6 | 95% | 500mg |

$1,718.70 | 2022-04-01 |

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1805578-56-6 (2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 157047-98-8(Benzomalvin C)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬